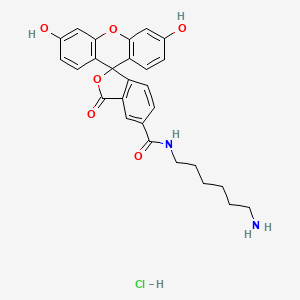

FAM amine, 5-isomer

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCSJRUUHHNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Carboxyfluorescein (5-FAM) Amine Isomer

This guide provides a comprehensive overview of 5-carboxyfluorescein (5-FAM), focusing on its amine-reactive derivatives and their applications in research and drug development. It includes detailed physicochemical properties, experimental protocols, and visual representations of key processes.

Core Concepts: Understanding 5-FAM

5-Carboxyfluorescein, commonly known as 5-FAM, is a derivative of the highly fluorescent dye, fluorescein. It is supplied as a single isomer and is widely used for covalently labeling biomolecules.[1] Unlike fluorescein isothiocyanate (FITC), which forms a less stable thiourea bond, amine-reactive succinimidyl esters (SE) of 5-FAM react with primary aliphatic amines on biomolecules to form stable carboxamide bonds, which are identical to natural peptide bonds.[2] This results in conjugates with superior stability, making 5-FAM a preferred reagent for labeling peptides, proteins, and nucleotides.[1][2]

The "amine isomer" in the context of this guide refers to the amine-reactive forms of 5-FAM, such as 5-FAM succinimidyl ester (5-FAM SE), which are used to target amine groups on other molecules.

Physicochemical and Spectroscopic Properties

The properties of 5-FAM make it an excellent fluorescent probe for a wide range of applications. It is a bright, green fluorescent dye compatible with standard fluorescein (FITC) filter sets and the 488 nm argon-ion laser line.

Table 1: Quantitative Properties of 5-FAM

| Property | Value | Citations |

| Molecular Formula | C₂₁H₁₂O₇ | |

| Molecular Weight | 376.3 g/mol | |

| CAS Number | 76823-03-5 | |

| Maximum Excitation (λex) | ~492-495 nm | |

| Maximum Emission (λem) | ~517-520 nm | |

| Molar Extinction Coeff. | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield | 0.93 | |

| Appearance | Yellow/Red solid | |

| Solubility | Good in DMSO, DMF |

Key Applications in Research and Drug Development

The primary application of amine-reactive 5-FAM is the fluorescent labeling of biomolecules for detection and quantification. A particularly powerful application is in the development of assays for enzyme activity, such as protease inhibitors, through Fluorescence Resonance Energy Transfer (FRET).

FRET-Based Protease Assays

In a typical FRET-based protease assay, a peptide substrate is synthesized to contain a fluorophore (like 5-FAM) and a quencher molecule on opposite sides of a protease cleavage site. When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This change in signal allows for the real-time monitoring of protease activity and the screening of potential inhibitors.

Caption: FRET-based protease assay mechanism.

Experimental Protocols

Protocol 1: General Protein Labeling with 5-FAM Succinimidyl Ester (SE)

This protocol describes the covalent attachment of 5-FAM SE to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Target protein (2-10 mg/mL)

-

5-FAM SE

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Methodology:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer. If the protein is in a different buffer (like PBS), add 1/10th volume of 1 M sodium bicarbonate to adjust the pH. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

-

Conjugation Reaction:

-

Slowly add the 5-FAM SE solution to the protein solution while gently stirring or vortexing.

-

The optimal molar ratio of dye to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein.

-

Incubate the reaction for 60 minutes at room temperature in the dark.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25).

-

Equilibrate the column with PBS.

-

Load the reaction mixture onto the column and elute with PBS.

-

Collect the fractions containing the fluorescently labeled protein, which will typically elute first.

-

Caption: Workflow for protein conjugation with 5-FAM SE.

Protocol 2: Synthesis of Fmoc-Lys(5-Fam) Building Block for Peptide Synthesis

This protocol describes a microwave-assisted synthesis of an Fmoc-protected lysine amino acid pre-labeled with 5-FAM, suitable for incorporation into peptides using solid-phase peptide synthesis (SPPS).

Materials:

-

5-Carboxyfluorescein (5-FAM)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Fmoc-L-Lys monohydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Methodology:

-

Activate 5-FAM:

-

Dissolve 5-FAM (0.665 mmol) and HOAt (0.64 mmol) in 2 mL of DMF.

-

Add DIC (0.665 mmol) to the mixture and stir for 15 minutes. This creates an activated ester of 5-FAM.

-

-

Prepare Fmoc-Lysine:

-

In a separate vial, dissolve Fmoc-L-Lys monohydrochloride (0.665 mmol) in 2 mL of DMF.

-

Add DIPEA (0.665 mmol) to neutralize the hydrochloride and deprotonate the amino group.

-

-

Coupling Reaction:

-

Add the prepared Fmoc-Lys solution to the activated 5-FAM solution.

-

Heat the reaction mixture in a microwave reactor for 45 minutes at 45°C with a power of 25 W.

-

-

Purification:

-

Dilute the reaction mixture with water (15:1 v/v).

-

Centrifuge the mixture to pellet the precipitate and decant the supernatant.

-

Suspend the precipitate in water, freeze, and lyophilize to obtain the purified Fmoc-Lys(5-Fam) product.

-

Caption: Synthesis workflow for Fmoc-Lys(5-FAM).

Conclusion

5-FAM and its amine-reactive derivatives are indispensable tools in modern biological research and drug discovery. Their bright fluorescence, stable conjugation chemistry, and utility in advanced applications like FRET assays provide researchers with a robust method for labeling and analyzing biomolecules. The detailed protocols and conceptual diagrams in this guide offer a solid foundation for the successful application of 5-FAM in the laboratory.

References

An In-Depth Technical Guide to 5-FAM Amine: Excitation and Emission Spectra for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing 5-Carboxyfluorescein (5-FAM) amine and its derivatives. This document provides a detailed overview of the spectral properties of 5-FAM, standardized experimental protocols for its use, and visualizations of its application in studying cellular signaling pathways.

Core Spectral Properties of 5-FAM and its Amine-Reactive Ester

5-Carboxyfluorescein, commonly known as 5-FAM, is a widely used green fluorescent dye. For biological applications, it is often used in its amine-reactive succinimidyl ester (SE) form to label proteins, peptides, and nucleotides.[1] The spectral characteristics of 5-FAM are crucial for designing and interpreting fluorescence-based assays. Below is a summary of its key quantitative spectral data.

| Property | 5-FAM (Free Acid) | 5-FAM, Succinimidyl Ester (SE) | 5-FAM Amine (Isomer) |

| Excitation Maximum (λex) | 490-492 nm[2][3][4] | 493-495 nm[1] | 490-492 nm |

| Emission Maximum (λem) | 514-520 nm | 517-520 nm | 513-517 nm |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~71,300 - 81,000 M⁻¹cm⁻¹ | ~74,000 - 80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.93 | Not consistently reported | 0.93 |

| Common Solvents | DMSO, DMF, Methanol | DMSO | Good in Methanol, DMSO, DMF |

Note: Spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule. The data presented here are typical values reported under standard buffer conditions (often pH 7.2-9.0).

Experimental Protocols

Accurate determination of spectral properties and successful labeling of biomolecules require precise experimental procedures.

Protocol 1: Determination of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like 5-FAM.

Objective: To determine the wavelengths of maximum excitation and emission for 5-FAM.

Materials:

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

5-FAM solution of known concentration (e.g., in PBS buffer at pH 7.4)

-

Buffer solution (e.g., PBS, pH 7.4) for blank measurements

Procedure:

-

Instrument Warm-up and Blank Measurement:

-

Turn on the spectrofluorometer and allow the light source (e.g., Xenon arc lamp) to stabilize.

-

Fill a quartz cuvette with the buffer solution to serve as a blank.

-

Place the blank cuvette in the sample holder.

-

Perform a blank scan for both excitation and emission to subtract background signals.

-

-

Measuring the Emission Spectrum:

-

Replace the blank cuvette with the cuvette containing the 5-FAM solution.

-

Set the excitation monochromator to the known approximate excitation maximum of 5-FAM (e.g., 490 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The resulting spectrum, which should resemble the absorbance spectrum, will show the excitation maximum (λex) at the peak intensity.

-

-

Data Analysis:

-

Correct the measured spectra for instrument-specific variations in lamp intensity and detector response, if this is not done automatically by the instrument's software.

-

Protocol 2: Labeling of Proteins with 5-FAM Succinimidyl Ester (SE)

This protocol provides a general method for the covalent labeling of proteins with amine-reactive 5-FAM SE.

Objective: To covalently attach 5-FAM to a protein of interest via its primary amines (e.g., lysine residues).

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

-

5-FAM SE

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare a stock solution of 5-FAM SE in anhydrous DMSO (e.g., 10 mg/mL). This should be done immediately before use as the SE ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Calculate the required volume of the 5-FAM SE stock solution to achieve a desired molar ratio of dye to protein (typically between 10:1 and 20:1).

-

Slowly add the 5-FAM SE solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted, free dye from the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

Collect the fractions. The labeled protein will typically elute first as it is larger than the free dye.

-

Monitor the fractions by absorbance at 280 nm (for protein) and 495 nm (for 5-FAM).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 495 nm and using the Beer-Lambert law.

-

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visualizations of complex processes.

Caption: Workflow for determining fluorescence excitation and emission spectra.

The application of 5-FAM extends to the study of dynamic cellular processes, such as apoptosis. A common method involves Förster Resonance Energy Transfer (FRET), where the cleavage of a specific peptide linker by an activated enzyme, such as caspase-3, separates a donor and acceptor fluorophore pair, leading to a change in the fluorescence signal.

Caption: FRET-based assay for detecting Caspase-3 activity in apoptosis.

References

- 1. Visualizing and Manipulating Temporal Signaling Dynamics with Fluorescence-Based Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time visualization of caspase-3 activation by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of 5-FAM Amine in Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Carboxyfluorescein (5-FAM) and its amine-reactive N-hydroxysuccinimidyl (NHS) ester, critical parameters for successful bioconjugation and fluorescence-based assays. Understanding these properties is paramount for optimizing labeling efficiency, ensuring conjugate stability, and obtaining reliable experimental results.

Solubility Profile

The solubility of 5-FAM and its derivatives is highly dependent on the specific form of the molecule (free acid vs. succinimidyl ester) and the nature of the solvent.

5-FAM (Free Acid): The free carboxylic acid form of 5-FAM exhibits pH-dependent aqueous solubility. It is sparingly soluble in acidic to neutral water but its solubility increases significantly in basic conditions (pH > 6) due to the deprotonation of the carboxyl and hydroxyl groups. For organic solvents, it is soluble in dimethyl sulfoxide (DMSO) and ethanol.

5-FAM Succinimidyl Ester (SE): The amine-reactive 5-FAM SE is poorly soluble in aqueous buffers and is typically dissolved in anhydrous organic solvents to prepare stock solutions. Anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly used solvents. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the reactive NHS ester.

The following table summarizes the solubility of 5-FAM and its derivatives in various solvents.

| Compound | Solvent | Solubility |

| 5-FAM (Free Acid) | Water (pH > 6) | Soluble[1] |

| DMSO | ~0.5 mg/mL[2][3] | |

| DMF | ~1 mg/mL[2][3] | |

| Ethanol | ~5 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |

| 5-FAM Succinimidyl Ester (SE) | DMSO | Soluble, up to 10 mg/mL or higher is commonly used for stock solutions |

| DMF | Soluble | |

| Aqueous Buffers | Sparingly soluble | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |

Stability Considerations

The stability of 5-FAM and its amine-reactive ester is influenced by several factors, including pH, temperature, and light exposure.

pH-Dependent Stability and Fluorescence

5-FAM (Free Acid): The fluorescence of 5-FAM is highly pH-dependent. The fluorescence intensity decreases significantly in acidic environments (below pH 7) due to protonation of the xanthene ring system. The optimal pH range for maximal fluorescence is typically between 7.5 and 8.5. The pKa of the fluorescein moiety is approximately 6.5.

5-FAM Succinimidyl Ester (SE): The primary stability concern for 5-FAM SE in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide ester. This hydrolysis reaction is accelerated at higher pH values and temperatures, competing with the desired aminolysis reaction (labeling of the target molecule).

The table below details the half-life of NHS esters at various pH values and temperatures, illustrating the importance of performing labeling reactions promptly after preparing aqueous solutions of the reagent.

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Room Temperature | ~1 hour |

| 8.0 | Room Temperature | ~1 hour |

| 8.5 | Room Temperature | ~3 hours (for a specific porphyrin-NHS ester) |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | ~2 hours (for a specific porphyrin-NHS ester) |

Photostability

Fluorescein and its derivatives are susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can lead to a decrease in fluorescence signal during prolonged or intense imaging experiments. It is recommended to protect 5-FAM and its conjugates from light as much as possible, especially when in solution.

Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of 5-FAM and its derivatives.

| Compound | Form | Storage Conditions |

| 5-FAM (Free Acid & SE) | Solid | -20°C, desiccated, and protected from light. |

| 5-FAM SE | Stock Solution in Anhydrous DMSO/DMF | -20°C or -80°C, desiccated, and protected from light. Avoid repeated freeze-thaw cycles. |

| 5-FAM Conjugates | Aqueous Solution | 4°C for short-term storage (weeks), or at -20°C or -80°C for long-term storage. Protect from light. |

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using 5-FAM SE.

Protein Preparation

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer. The optimal pH for the labeling reaction is typically between 8.0 and 9.0. If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed or purified into an appropriate labeling buffer.

-

Concentration Determination: Accurately determine the protein concentration using a standard method such as measuring absorbance at 280 nm or a colorimetric assay (e.g., BCA assay).

5-FAM SE Stock Solution Preparation

-

Allow the vial of 5-FAM SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or stored in small aliquots at -20°C, protected from light.

Labeling Reaction

-

Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio should be determined empirically for each specific protein and application.

-

Reaction Incubation: Slowly add the calculated volume of the 5-FAM SE stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times at lower temperatures can sometimes improve labeling efficiency for sensitive proteins.

Purification of the Labeled Protein

-

Removal of Unreacted Dye: It is crucial to remove the unreacted 5-FAM SE and the hydrolyzed 5-FAM from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable storage buffer (e.g., PBS).

-

Fraction Collection: If using chromatography, collect the fractions containing the labeled protein, which will typically elute first as a colored band.

Characterization of the Conjugate

-

Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-FAM (~494 nm, A₄₉₄).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A₄₉₄ of the dye, typically ~0.3 for fluorescein) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the dye concentration: Dye Concentration (M) = A₄₉₄ / ε_dye where ε_dye is the molar extinction coefficient of 5-FAM at 494 nm (~75,000 M⁻¹cm⁻¹ at pH 9).

-

Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Chemical Reactions in Labeling

The following diagram illustrates the desired aminolysis reaction of 5-FAM SE with a primary amine on a protein and the competing hydrolysis reaction.

Caption: Competing reactions of 5-FAM SE: aminolysis and hydrolysis.

Experimental Workflow for Protein Labeling

This diagram outlines the key steps in the experimental workflow for labeling a protein with 5-FAM SE.

Caption: Workflow for protein labeling with 5-FAM SE.

References

quantum yield and extinction coefficient of 5-FAM amine

An In-Depth Technical Guide to the Photophysical Properties of 5-FAM Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key photophysical properties of 5-Fluorescein Amine (5-FAM amine), a widely used green fluorescent probe. Emphasis is placed on its quantum yield and molar extinction coefficient, with detailed experimental protocols for their determination.

Core Photophysical Properties of 5-FAM Amine

5-FAM amine is a derivative of fluorescein, one of the most popular fluorophores for labeling peptides, proteins, and nucleotides.[1] Its amine group allows for covalent attachment to various biomolecules. The photophysical characteristics of 5-FAM amine are crucial for its application in fluorescence-based assays.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical parameters of 5-FAM amine.

| Property | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.93 | [2][3][4] |

| Molar Extinction Coefficient (ε) | 74,000 - 83,000 M⁻¹cm⁻¹ | [2] |

| Maximum Excitation Wavelength (λex) | 490 - 493 nm | |

| Maximum Emission Wavelength (λem) | 513 - 517 nm |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for the quantitative use of 5-FAM amine in experimental settings.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 5-FAM amine in an appropriate solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform a series of dilutions of the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Absorbance Measurement: Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), typically around 492 nm, using a spectrophotometer.

-

Data Analysis: Plot the absorbance at λmax against the concentration of 5-FAM amine. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

-

Standard Selection: Choose a reference standard with a known quantum yield and spectral properties similar to 5-FAM amine. Fluorescein in 0.1 M NaOH (Φ = 0.92) is a common choice.

-

Solution Preparation: Prepare dilute solutions of both the 5-FAM amine sample and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Spectra: Record the absorption spectra for both the sample and the standard.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings for both.

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts X and S refer to the sample and standard, respectively.

-

Application in Biomolecule Labeling

5-FAM amine is frequently used to fluorescently label biomolecules containing carboxylic acids or other electrophilic groups. The primary amine on the 5-FAM linker reacts with activated esters (e.g., NHS esters) to form a stable amide bond.

References

The Photostability and Photobleaching of FAM Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and photobleaching of 6-Carboxyfluorescein (6-FAM) and other fluorescein-based dyes. Understanding these phenomena is critical for the successful design and execution of fluorescence-based assays, particularly in fields such as fluorescence microscopy, flow cytometry, and nucleic acid analysis. This document details the underlying chemical mechanisms, factors influencing photostability, quantitative measures of photobleaching, and detailed experimental protocols for characterization.

The Core Principles of Photobleaching

Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, resulting in the permanent loss of its ability to fluoresce.[1] This process is a significant limitation in fluorescence-based applications, as it can lead to a diminished signal-to-noise ratio and complicate quantitative analysis.

The photobleaching of FAM dyes is primarily initiated when the fluorophore absorbs light and is excited from its ground electronic state (S₀) to an excited singlet state (S₁). While the majority of excited molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[2][3] It is from this triplet state that the majority of photobleaching events occur.

In the triplet state, the FAM dye can undergo several destructive chemical reactions:

-

Reaction with Molecular Oxygen: This is the predominant pathway for photobleaching in the presence of oxygen. The triplet-state fluorophore can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with and destroy the fluorophore, as well as other nearby molecules.[1] This is a form of photodynamic damage.

-

Dye-Dye Interactions: At high concentrations, triplet-state fluorophores can react with other fluorophore molecules, either in the triplet or ground state, leading to their mutual destruction.[2]

-

Reaction with the Local Environment: The triplet-state fluorophore can also react with other molecules in its immediate environment, such as components of the buffer, solvent, or biological sample.

The overall process of light absorption, fluorescence, and the competing photobleaching pathways can be visualized using a Jablonski diagram.

Jablonski diagram illustrating the photobleaching pathway of FAM dyes.

Quantitative Characterization of Photostability

The photostability of a fluorophore is a quantifiable property. Key parameters used to describe it include the photobleaching quantum yield and the photobleaching half-life.

Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is defined as the number of molecules that are photobleached divided by the total number of photons absorbed during the same time interval. A lower Φb indicates a more photostable dye.

Photobleaching Half-Life (t₁/₂)

The photobleaching half-life is the time it takes for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination. This parameter is highly dependent on the experimental conditions, particularly the intensity of the excitation light.

| Parameter | Value/Range | Conditions | Reference(s) |

| Fluorescence Quantum Yield (Φf) of Fluorescein | 0.925 ± 0.015 | In 0.1 N NaOH(aq), low concentration, room temperature | |

| Fluorescence Lifetime (τf) of Fluorescein | ~4.0 ns | In alkaline aqueous solution | |

| Photons emitted before photobleaching (Fluorescein) | 30,000 - 40,000 | At medium to high illumination intensity | |

| Typical Organic Dye Photobleaching Lifetime | 1 - 10 seconds | Under single-molecule imaging conditions (0.1-1 kW/cm²) |

Factors Influencing the Photostability of FAM Dyes

Several environmental and experimental factors can significantly impact the rate of photobleaching of FAM dyes.

-

Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light. Higher light intensity leads to a greater population of molecules in the excited triplet state, thus accelerating photobleaching.

-

Oxygen Concentration: As the primary photobleaching pathway involves reaction with molecular oxygen, reducing the oxygen concentration in the sample can significantly enhance photostability. This can be achieved by using oxygen-scavenging systems in the imaging buffer.

-

pH: The fluorescence of fluorescein and its derivatives is highly pH-dependent. The fluorescence intensity is significantly reduced in acidic conditions. While the direct effect of pH on the photobleaching rate is complex, maintaining an optimal pH (typically between 7 and 9) is crucial for a strong and stable fluorescence signal.

-

Local Chemical Environment: The presence of oxidizing or reducing agents in the buffer can affect photostability. Anti-fade reagents, which are typically reducing agents and free-radical scavengers, are commonly added to mounting media to protect fluorophores from photobleaching.

-

Dye Concentration: At high concentrations, dye-dye interactions can become a significant pathway for photobleaching.

-

Temperature: Increased temperature can increase the rate of chemical reactions, including those involved in photobleaching.

Experimental Protocols for Assessing Photostability

Several well-established techniques can be employed to quantitatively assess the photostability of FAM dyes.

Protocol for Determining Photobleaching Rate

This protocol outlines a general method for measuring the rate of photobleaching using a fluorescence microscope.

Objective: To quantify the rate of fluorescence decay due to photobleaching.

Materials:

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).

-

FAM-labeled sample (e.g., labeled oligonucleotides, antibodies, or cells).

-

Imaging buffer (consider deoxygenating or adding an anti-fade reagent for comparison).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare the FAM-labeled sample on a microscope slide or in a suitable imaging chamber.

-

Microscope Setup:

-

Select the appropriate filter set for FAM (e.g., excitation ~495 nm, emission ~520 nm).

-

Set the excitation light intensity to a constant and reproducible level.

-

Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturation.

-

-

Image Acquisition:

-

Focus on a region of interest (ROI) within the sample.

-

Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate.

-

-

Data Analysis:

-

Open the image series in an image analysis software.

-

Define an ROI within the fluorescently labeled area and a background region.

-

Measure the mean fluorescence intensity of the ROI and the background for each time point.

-

Correct the ROI intensity for background fluorescence at each time point.

-

Normalize the background-corrected intensity to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s) and the half-life.

-

Workflow for determining the photobleaching rate.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

FRAP is a technique used to study the mobility of fluorescently labeled molecules, but it can also be adapted to assess photostability.

Objective: To qualitatively and quantitatively assess the mobility and, indirectly, the photostability of FAM-labeled molecules.

Materials:

-

Confocal laser scanning microscope with FRAP capabilities.

-

FAM-labeled molecules in a suitable environment (e.g., in solution, on a surface, or in live cells).

-

Image analysis software.

Procedure:

-

Pre-bleach Imaging: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorophores within a defined ROI.

-

Post-bleach Imaging: Acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules from the surrounding area diffuse into the bleached region.

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI, a control region (unbleached), and a background region over time.

-

Correct for background and photobleaching during post-bleach acquisition.

-

Normalize the fluorescence intensity in the bleached ROI.

-

Plot the normalized fluorescence recovery over time.

-

Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient. A lower mobile fraction can sometimes be indicative of photobleaching of the "immobile" fraction.

-

References

A Deep Dive into 5-FAM and 6-FAM Isomers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorescent label is a critical decision that profoundly impacts experimental outcomes. Among the most ubiquitous fluorescent dyes are the amine-reactive isomers of carboxyfluorescein (FAM), namely the 5-isomer and the 6-isomer. While often used interchangeably as a mixture (5(6)-FAM), the pure, separated isomers offer distinct advantages in specific applications. This technical guide provides an in-depth exploration of the core differences between 5-FAM and 6-FAM, offering a comparative analysis of their properties, detailed experimental protocols, and a practical guide to their application.

Core Chemical Distinction: Positional Isomerism

The fundamental difference between 5-FAM and 6-FAM lies in the point of attachment of the carboxyl group on the benzoic acid moiety of the fluorescein core. In 5-FAM, the carboxyl group is positioned at the 5th carbon of the benzene ring, whereas in 6-FAM, it is attached at the 6th carbon. This seemingly subtle structural variance can influence the reactivity of the molecule and the spatial orientation of the fluorophore when conjugated to a biomolecule, which may, in turn, affect the functionality of the labeled species.

Comparative Photophysical and Chemical Properties

While the spectral properties of the two isomers are nearly identical, there can be subtle differences in their quantum yields and other characteristics. The following table summarizes the key quantitative data for 5-FAM and 6-FAM.

| Property | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) |

| Maximum Excitation Wavelength (λex) | ~494 nm | ~495 nm[1] |

| Maximum Emission Wavelength (λem) | ~520 nm | ~517 nm[1] |

| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | ~83,000 cm⁻¹M⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | ~0.9[3] | ~0.93 (for 5(6)-carboxyfluorescein)[4] |

| Fluorescence Lifetime (τ) | ~4.0 ns | ~4.0 ns (for fluorescein) |

| Molecular Weight | 376.32 g/mol | 376.32 g/mol |

| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF |

It is important to note that photophysical properties such as quantum yield and fluorescence lifetime can be influenced by environmental factors including pH, solvent polarity, and conjugation to a biomolecule.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and conjugation of 5-FAM and 6-FAM.

Synthesis and Separation of 5-FAM and 6-FAM Isomers

The synthesis of carboxyfluorescein typically results in a mixture of the 5- and 6-isomers. Their separation is a critical step for applications requiring a single isomer.

Protocol 1: Synthesis of 5(6)-Carboxyfluorescein

-

Reaction Setup: In a round-bottom flask, combine one equivalent of 4-carboxyphthalic anhydride and two equivalents of resorcinol.

-

Acid Catalyst: Slowly add methanesulfonic acid to the mixture while stirring.

-

Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude 5(6)-carboxyfluorescein.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the acid catalyst.

-

Drying: Dry the crude product under vacuum.

Protocol 2: Chromatographic Separation of 5-FAM and 6-FAM

High-performance liquid chromatography (HPLC) is a common method for separating the 5- and 6-isomers.

-

Column: Utilize a reversed-phase C18 column.

-

Mobile Phase: Prepare a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

-

Gradient Program:

-

Start with a low percentage of solvent B (e.g., 5%) and hold for a few minutes.

-

Gradually increase the percentage of solvent B to elute the isomers. A typical gradient might run from 5% to 95% B over 20-30 minutes.

-

The 5-isomer generally elutes slightly before the 6-isomer.

-

-

Detection: Monitor the elution at the absorbance maximum of FAM (around 495 nm).

-

Fraction Collection: Collect the fractions corresponding to each isomer peak.

-

Solvent Removal: Remove the solvent from the collected fractions by rotary evaporation or lyophilization to obtain the pure isomers.

Caption: Workflow for the synthesis and separation of 5-FAM and 6-FAM isomers.

Conjugation of FAM Isomers to Biomolecules

The amine-reactive nature of the carboxyl group on FAM allows for its covalent attachment to primary amines on biomolecules like proteins and oligonucleotides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Protocol 3: Labeling a Protein with 5-FAM NHS Ester

-

Prepare Protein Solution: Dissolve the protein to be labeled in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Dissolve the 5-FAM NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like phosphate-buffered saline (PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the FAM dye (at 494 nm).

Caption: Experimental workflow for labeling a protein with a FAM NHS ester.

Protocol 4: Labeling an Oligonucleotide with 6-FAM Phosphoramidite

The incorporation of FAM into synthetic oligonucleotides is most commonly achieved during solid-phase synthesis using a FAM phosphoramidite.

-

Oligonucleotide Synthesis Setup: The synthesis is performed on an automated DNA/RNA synthesizer.

-

Standard Synthesis Cycles: The oligonucleotide is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry cycles (detritylation, coupling, capping, and oxidation).

-

FAM Coupling: For 5' labeling, in the final coupling step, 6-FAM phosphoramidite is used instead of a standard nucleotide phosphoramidite. The coupling time may need to be extended to ensure efficient reaction.

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with ammonium hydroxide.

-

Purification: The FAM-labeled oligonucleotide is purified, typically by HPLC, to remove any unlabeled failure sequences.

Caption: Workflow for 5'-labeling of an oligonucleotide using FAM phosphoramidite.

Practical Considerations and Applications

The choice between the 5- and 6-isomer often depends on the specific application and the biomolecule being labeled. While their spectral properties are nearly indistinguishable, the different linkage points can result in altered biological activity or binding affinity of the labeled molecule. For instance, if the amine to be labeled is near a critical binding site, the use of a different isomer might be advantageous to minimize steric hindrance.

In many applications, such as qPCR probes and flow cytometry, a mixture of the isomers (5(6)-FAM) is used with excellent results. However, for applications requiring a high degree of homogeneity and reproducibility, such as in the development of therapeutic antibody-drug conjugates or in high-resolution structural studies, the use of a single, pure isomer is highly recommended.

Conclusion

The 5- and 6-isomers of FAM amine are powerful tools in the arsenal of researchers in the life sciences. While their core fluorescent properties are very similar, understanding their subtle structural differences and having access to robust protocols for their synthesis, separation, and conjugation is essential for their effective use. This guide provides the foundational knowledge and practical methodologies to enable researchers to make informed decisions about which isomer to use and how to apply it in their specific experimental context, ultimately leading to more reliable and reproducible results.

References

Navigating the Green Spectrum: A Technical Guide to FAM Amine Alternatives for Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and fluorescence-based detection, 6-Carboxyfluorescein (FAM) has long been a staple for green fluorescence labeling. Its wide availability and historical utility have made it a common choice for tagging proteins, nucleic acids, and other biomolecules. However, the limitations of FAM, including its pH sensitivity and moderate photostability, have spurred the development of a new generation of green fluorescent dyes offering superior performance for demanding applications in research, diagnostics, and drug development.

This technical guide provides an in-depth exploration of the leading alternatives to FAM amine, offering a comprehensive comparison of their photophysical properties, detailed experimental protocols for their use, and visualizations of key experimental workflows and signaling pathway applications.

Quantitative Comparison of Green Fluorescent Dyes

The selection of an appropriate fluorescent label is critical for the success of any fluorescence-based assay. The brightness of a fluorophore is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.[1] Photostability, the ability to resist photobleaching upon exposure to excitation light, is another crucial parameter, especially for imaging applications that require prolonged or intense illumination. The following table summarizes the key quantitative photophysical properties of FAM and its leading alternatives.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | pH Sensitivity |

| 6-FAM (Fluorescein) | ~495[2] | ~515[2] | ~80,000[3] | ~0.93[3] | High (fluorescence decreases significantly below pH 7) |

| Alexa Fluor™ 488 | 494 | 517 | ~73,000 | ~0.92 | Low (pH 4-10) |

| DyLight™ 488 | 493 | 518 | ~70,000 | Not widely reported | Low (pH 4-9) |

| ATTO 488 | 501 | 523 | ~90,000 | ~0.80 | Not specified, but generally stable |

| BODIPY™ FL | 502 | 510 | ~92,000 | ~0.97 | Insensitive to pH |

| Oregon Green™ 488 | 496 | 524 | Not widely reported | Not widely reported | Low (pKa ~4.7) |

| Rhodamine Green™ | ~502 | ~527 | >75,000 | High | Insensitive to pH (pH 4-9) |

Experimental Protocols: Amine-Reactive Labeling

The most common strategy for labeling proteins and amine-modified oligonucleotides is through the use of N-hydroxysuccinimide (NHS) esters of the fluorescent dyes. These amine-reactive groups form stable amide bonds with primary amines on the target biomolecule in a pH-dependent manner.

General Protocol for Protein Labeling with NHS Ester Dyes

This protocol provides a general framework for labeling proteins, such as antibodies, with amine-reactive fluorescent dyes. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the amine-reactive dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For some dyes, longer incubation times (e.g., overnight at 4°C) may be beneficial.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored band to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

General Protocol for 5'-Amine-Modified Oligonucleotide Labeling

This protocol is suitable for labeling oligonucleotides that have been synthesized with a 5'-amino modifier.

Materials:

-

5'-Amine-modified oligonucleotide (dissolved in nuclease-free water)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous DMSO

-

Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0)

-

Nuclease-free water

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Prepare Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in the labeling buffer.

-

-

Prepare Dye Stock Solution:

-

Dissolve the amine-reactive dye in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add an excess of the dissolved dye to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the fluorescently labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or other suitable chromatographic methods.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a common application of fluorescently labeled biomolecules.

Applications in Research and Drug Development

The superior photophysical properties of FAM alternatives have expanded their utility in a wide range of applications.

-

High-Resolution Microscopy: The enhanced photostability of dyes like Alexa Fluor™ 488 and ATTO 488 makes them ideal for super-resolution microscopy techniques such as STED and PALM/STORM, enabling the visualization of subcellular structures with unprecedented detail.

-

Fluorescence In Situ Hybridization (FISH): Bright and photostable probes are crucial for the sensitive detection of specific nucleic acid sequences within cells and tissues. The alternatives to FAM provide brighter signals and greater resistance to photobleaching, improving the reliability of FISH assays.

-

Receptor-Ligand Binding Studies: Fluorescently labeled ligands are invaluable tools for studying G protein-coupled receptors (GPCRs) and other cell surface receptors. The use of pH-insensitive and photostable dyes ensures accurate quantification of binding events and allows for long-term imaging of receptor trafficking and internalization.

-

Flow Cytometry: The brightness of these advanced dyes allows for the clear identification and sorting of cell populations with low-abundance surface markers.

Conclusion

While FAM amine has served the scientific community well, the advent of superior green fluorescent dyes offers researchers and drug development professionals a toolkit of more robust and reliable reagents. The alternatives presented in this guide, including Alexa Fluor™ 488, DyLight™ 488, ATTO 488, BODIPY™ FL, Oregon Green™, and Rhodamine Green™, provide significant advantages in terms of brightness, photostability, and pH insensitivity. By carefully considering the quantitative data and employing the detailed protocols provided, researchers can enhance the quality and reproducibility of their fluorescence-based experiments, ultimately accelerating scientific discovery and therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for 5-FAM Amine Protein Labeling of Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fluorescent labeling of antibodies with 5-Carboxyfluorescein (5-FAM) using amine-reactive chemistry. The protocols and data presented are intended to enable the consistent and efficient production of fluorescently labeled antibodies for use in a variety of immunoassays.

Introduction

5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that can be covalently attached to proteins, such as antibodies, through the reaction of its N-hydroxysuccinimide (NHS) ester derivative with primary amine groups.[1][2] This process, known as bioconjugation, results in a stable amide bond, yielding a fluorescently labeled antibody that retains its antigen-binding specificity.[3][4] Labeled antibodies are indispensable tools in numerous research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).[1]

The fundamental principle of this labeling technique involves the reaction between the NHS ester of the dye and primary amines (-NH2) on the antibody, predominantly found on the side chains of lysine residues. The efficiency of this reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.3-9.0.

Experimental Workflow Overview

The antibody labeling process can be divided into three main stages: antibody preparation, the conjugation reaction, and the purification and characterization of the labeled antibody. Each step is crucial for achieving optimal labeling efficiency while preserving the antibody's functionality.

Caption: Experimental workflow for 5-FAM antibody labeling.

Quantitative Data Summary

Successful antibody labeling depends on several key parameters. The following tables summarize the recommended quantitative data for optimizing the 5-FAM labeling protocol.

Table 1: Recommended Reagent Concentrations

| Reagent | Recommended Concentration | Notes |

| Antibody | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |

| 5-FAM NHS Ester | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use. |

Table 2: Optimal Reaction Conditions

| Parameter | Recommended Value | Notes |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | Must be free of primary amines (e.g., Tris). |

| pH | 8.3 - 9.0 | Crucial for the deprotonation of primary amines. |

| Molar Ratio (Dye:Antibody) | 5:1 to 15:1 | This ratio often requires optimization for each specific antibody. |

| Incubation Time | 1 - 2 hours | Longer incubation times (up to 18 hours) can increase the degree of labeling. |

| Incubation Temperature | Room Temperature | |

| Light Conditions | Protect from light | 5-FAM is light-sensitive. |

Table 3: Purification and Characterization Parameters

| Parameter | Recommended Method/Value | Notes |

| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Effectively separates the labeled antibody from unreacted dye. |

| Elution Buffer | PBS (pH 7.2-7.4) | |

| Absorbance Wavelengths | 280 nm (Protein) and ~494 nm (5-FAM) | Used for calculating the Degree of Labeling (DOL). |

| Correction Factor (CF) at 280 nm | ~0.3 for fluorescein | Corrects for the dye's absorbance at 280 nm. |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the 5-FAM antibody labeling process.

Protocol 1: Antibody Preparation

-

Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) or PBS. This can be achieved through dialysis or by using a desalting column.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

Protocol 2: 5-FAM NHS Ester Solution Preparation

-

Immediately before starting the conjugation reaction, dissolve the 5-FAM NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL.

-

Vortex briefly to ensure the dye is completely dissolved.

Protocol 3: Antibody Conjugation Reaction

-

In a microcentrifuge tube, add the desired amount of the prepared antibody (e.g., 1 mg).

-

Add the appropriate volume of the 5-FAM NHS ester solution to achieve the desired molar ratio of dye to antibody (a starting point of 10:1 is recommended).

-

Gently mix the reaction solution by pipetting or brief vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Protocol 4: Purification of the Labeled Antibody

-

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

-

Sample Loading: Carefully load the entire reaction mixture onto the top of the equilibrated column.

-

Elution: Elute the labeled antibody with PBS. The first colored fraction to elute will contain the labeled antibody, while the later, slower-moving colored fraction will be the unreacted dye.

-

Fraction Collection: Collect the fractions containing the labeled antibody.

Protocol 5: Characterization of the Labeled Antibody (Degree of Labeling)

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the excitation maximum of 5-FAM, which is approximately 494 nm (A494).

-

Calculate Protein Concentration:

-

First, correct the A280 reading for the contribution of the 5-FAM dye at this wavelength using the following formula: Corrected A280 = A280 - (A494 x 0.3)

-

Then, calculate the antibody concentration using the Beer-Lambert law: Antibody Concentration (mg/mL) = Corrected A280 / (Molar Extinction Coefficient of Antibody x Path Length) (For a typical IgG, the molar extinction coefficient at 280 nm is ~210,000 M-1cm-1)

-

-

Calculate Dye Concentration:

-

Calculate the concentration of 5-FAM using its molar extinction coefficient at 494 nm (typically ~75,000 M-1cm-1): Dye Concentration (M) = A494 / (75,000 x Path Length)

-

-

Calculate the Degree of Labeling (DOL):

-

The DOL is the average number of dye molecules per antibody molecule. DOL = Molar Concentration of Dye / Molar Concentration of Antibody

-

Signaling Pathway Diagram (Example Application)

While the labeling process itself does not involve a signaling pathway, the resulting fluorescently labeled antibody can be used to visualize such pathways. For instance, a 5-FAM labeled antibody against a specific phosphorylated protein can be used in immunofluorescence to track its activation and localization within a cell as part of a signaling cascade.

Caption: Example signaling pathway visualization with a labeled antibody.

References

Application Notes and Protocols for Labeling Oligonucleotides with 5-FAM Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the covalent labeling of amine-modified oligonucleotides with 5-carboxyfluorescein (5-FAM) using an N-hydroxysuccinimide (NHS) ester. This common bioconjugation technique is essential for producing fluorescently labeled DNA and RNA probes used in a wide array of molecular biology and diagnostic applications, including qPCR, fluorescence in situ hybridization (FISH), and Sanger sequencing.

Principle of the Reaction

The labeling chemistry is based on the reaction between a primary aliphatic amine group on the oligonucleotide and the NHS ester of 5-FAM. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1] The reaction is highly selective for primary amines at a pH range of 7-9, ensuring that the exocyclic amines of the nucleobases are generally not modified.[1][2]

Experimental Workflow Overview

The overall process involves the preparation of reagents, the conjugation reaction, and the purification of the final labeled oligonucleotide. Each step is critical for achieving a high yield of a pure product.

Caption: Experimental workflow for 5-FAM labeling of oligonucleotides.

Materials and Reagents

Quantitative Summary of Reagents

| Reagent | Supplier Example | Typical Amount (per 0.2 µmol oligo) | Purpose |

| Amine-Modified Oligonucleotide | Custom Synthesis | 0.2 µmol | The molecule to be labeled |

| 5-FAM NHS Ester | Various | 5-10 equivalents (e.g., 1-2 mg) | The fluorescent label |

| Anhydrous DMSO or DMF | Sigma-Aldrich | 25-50 µL | To dissolve the 5-FAM NHS ester |

| 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) | Lab-prepared | 500 µL | Reaction buffer |

| 3 M Sodium Acetate | Sigma-Aldrich | Varies | For ethanol precipitation |

| 100% Ethanol, cold (-20°C) | Fisher Scientific | Varies | For precipitation of the oligonucleotide |

| 70% Ethanol, cold (-20°C) | Lab-prepared | Varies | For washing the oligonucleotide pellet |

| Nuclease-free Water | Thermo Fisher Scientific | Varies | For dissolving oligonucleotides |

Detailed Experimental Protocol

This protocol is optimized for a 0.2 µmole synthesis of a 5'-amine-modified oligonucleotide.[1] Reactions can be scaled up or down, but the relative concentrations of the components should be maintained.[3]

Preparation of Reagents

-

Amine-Modified Oligonucleotide:

-

Ensure the oligonucleotide is of high quality and free from amine-containing buffers (e.g., Tris) or residual reagents from synthesis (e.g., methylamine from AMA deprotection), which can compete with the labeling reaction.

-

If necessary, purify the oligonucleotide before labeling via ethanol precipitation or desalting.

-

Dissolve the 0.2 µmole of lyophilized amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

-

5-FAM NHS Ester Solution:

-

NHS esters are moisture-sensitive and should be stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve 5-10 molar equivalents of 5-FAM NHS ester in anhydrous DMSO or high-quality, amine-free DMF. For a 0.2 µmol oligo reaction, this typically corresponds to dissolving 1-2 mg of the ester in 25-50 µL of solvent.

-

Conjugation Reaction

-

Add the freshly prepared 5-FAM NHS ester solution to the oligonucleotide solution.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction at room temperature (25°C) for 1-3 hours. Some protocols suggest that the reaction can proceed overnight for convenience. To protect the fluorescent dye from photobleaching, it is advisable to cover the reaction tube with aluminum foil.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted 5-FAM NHS ester and its hydrolysis products, as well as any unlabeled oligonucleotide. Common methods include ethanol precipitation, size-exclusion chromatography, and HPLC.

Method 1: Ethanol Precipitation

This method is quick but may not remove all of the free dye.

-

To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate.

-

Add 2.5 to 3 volumes of cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet twice with cold 70% ethanol.

-

Air-dry or vacuum-dry the pellet. Do not over-dry, as it can be difficult to redissolve.

-

Resuspend the labeled oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer).

Method 2: Size-Exclusion Chromatography

Gel filtration columns (e.g., Glen Gel-Pak™) can effectively separate the labeled oligonucleotide from smaller molecules like excess dye and salts.

-

Equilibrate the desalting column according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled oligonucleotide with nuclease-free water or a suitable buffer. The labeled oligonucleotide will elute in the void volume.

Method 3: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most effective method for obtaining a highly pure labeled oligonucleotide.

-

Use a C8 or C18 reverse-phase column.

-

A common mobile phase system is a gradient of acetonitrile in an aqueous buffer like 0.1 M triethylammonium acetate (TEAA).

-

The more hydrophobic, FAM-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

-

Collect the fractions corresponding to the labeled product and lyophilize.

Quality Control

The purity and identity of the final product should be confirmed.

Signaling Pathway Diagram

The following diagram illustrates the logical flow of the quality control process.

Caption: Quality control workflow for 5-FAM labeled oligonucleotides.

-

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the labeled oligonucleotide. A successful labeling and purification will result in a single major peak corresponding to the FAM-labeled product, with minimal peaks for unlabeled oligo or free dye.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the identity of the product by verifying its molecular weight. This ensures that the correct label has been attached to the oligonucleotide.

Expected Quantitative Results

| Parameter | Method | Expected Outcome |

| Purity | Analytical RP-HPLC | >95% for most applications |

| Identity | Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass of the FAM-labeled oligonucleotide within the instrument's tolerance (e.g., +/- 3 Da for a 10 kDa oligo). |

| Yield | UV-Vis Spectroscopy (A260) | Varies depending on oligonucleotide sequence and purification method, but typically >70% recovery after purification. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Hydrolyzed 5-FAM NHS ester | Use fresh, anhydrous DMSO/DMF and a new vial of the NHS ester. |

| Competing amines in buffer | Ensure the oligonucleotide is dissolved in an amine-free buffer (e.g., bicarbonate or borate). | |

| Incorrect pH | Check that the reaction buffer pH is between 8.3 and 9.0. | |

| Poor quality amine-oligo | Purify the starting oligonucleotide to remove any synthesis byproducts. | |

| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or the molar excess of the 5-FAM NHS ester. |

| Degradation of the dye or oligo | Protect the reaction from light. Avoid harsh deprotection conditions if the dye is labile. | |

| Inefficient purification | Re-purify the product using HPLC. | |

| Incorrect Mass in MS | Incomplete labeling or multiple labelings | Review the reaction stoichiometry and purification. |

| Degradation of the oligonucleotide | Handle the oligonucleotide carefully to avoid nuclease contamination. |

References

Application Notes and Protocols for 5-FAM Amine Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent dye for labeling primary amines in various biomolecules, including proteins, peptides, and amine-modified oligonucleotides. Its popularity stems from its bright green fluorescence, high quantum yield, and compatibility with standard fluorescein (FITC) filter sets. The succinimidyl ester (SE) derivative of 5-FAM (5-FAM SE) is a common amine-reactive reagent that forms a stable covalent amide bond with primary amines, offering greater stability than the thiourea linkage formed by fluorescein isothiocyanate (FITC).[1][2][3] This makes 5-FAM an excellent choice for applications requiring robust and long-lasting fluorescent signals, such as fluorescence microscopy, flow cytometry, and immunoassays.[4]

These application notes provide a comprehensive overview of the chemistry, experimental protocols, and key considerations for the successful conjugation of 5-FAM to primary amines.

Chemistry of 5-FAM Amine Conjugation

The conjugation of 5-FAM SE to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine group, typically from the ε-amino group of a lysine residue in a protein or the N-terminus of a peptide, acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5, where the primary amine is deprotonated and thus more nucleophilic.

Reaction Mechanism

Caption: General reaction scheme for the conjugation of 5-FAM SE with a primary amine.

Key Experimental Parameters and Optimization

Several factors influence the efficiency and specificity of the 5-FAM conjugation reaction. Careful optimization of these parameters is crucial for achieving the desired degree of labeling (DOL).

| Parameter | Recommended Range/Value | Notes |

| pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases. |

| Buffer | 0.1-0.2 M Sodium Bicarbonate or Sodium Borate | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the 5-FAM SE. |

| Protein/Peptide Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |

| Dye:Protein Molar Ratio | 10:1 to 15:1 (starting point) | This ratio should be optimized for each specific protein to achieve the desired DOL. |

| Reaction Time | 60 minutes to 18 hours | Incubation time can be adjusted to control the extent of labeling. Longer incubation times can increase the DOL. |

| Temperature | Room Temperature or 4°C | The reaction is typically performed at room temperature. For sensitive proteins, the reaction can be carried out at 4°C, potentially with a longer incubation time. |

| Solvent for 5-FAM SE | Anhydrous DMSO or DMF | 5-FAM SE is moisture-sensitive and should be dissolved in a dry organic solvent immediately before use. |

Experimental Protocols

Protocol 1: Labeling of Proteins with 5-FAM SE

This protocol is a general guideline for labeling proteins, such as antibodies, with 5-FAM SE.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer)

-

5-FAM SE

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Sample:

-

Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.

-

-

Prepare 5-FAM SE Stock Solution:

-

Immediately before use, dissolve 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-FAM SE stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.

-

Incubate the reaction mixture for 60 minutes at room temperature in the dark. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Quench Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the 5-FAM labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

-

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling proteins with 5-FAM SE.

Characterization of 5-FAM Conjugates

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for 5-FAM).

Calculation of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate solution at 280 nm (A280) and 495 nm (A495).

-

Calculate the protein concentration:

-

Protein Concentration (M) = [A280 - (A495 x CF)] / εprotein

-

Where:

-

CF is the correction factor for the absorbance of 5-FAM at 280 nm (typically ~0.3).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A495 / εdye

-

Where:

-

εdye is the molar extinction coefficient of 5-FAM at 495 nm (typically ~75,000 M-1cm-1).

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

| Parameter | Value |

| 5-FAM Excitation Wavelength | ~495 nm |

| 5-FAM Emission Wavelength | ~520 nm |

| Molar Extinction Coefficient of 5-FAM (at ~495 nm) | ~75,000 cm-1M-1 |

| Correction Factor (CF) for A280 | ~0.3 |

Troubleshooting

| Problem | Possible Cause | Solution |